molecular formula C14H26N2O4 B7970260 Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate

Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate

Cat. No.: B7970260
M. Wt: 286.37 g/mol
InChI Key: UANXWJIALRHYLI-BQYQJAHWSA-N
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Description

Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate is an organic compound with the molecular formula C10H17N2O4 It is a carbamate derivative, characterized by the presence of two tert-butyl groups and a but-2-ene-1,4-diyl backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate typically involves the reaction of tert-butyl carbamate with but-2-ene-1,4-diol. The reaction is carried out under controlled conditions, often using a catalyst to facilitate the formation of the desired product. The process may involve steps such as protection and deprotection of functional groups to ensure the selective formation of the carbamate linkage.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of efficient catalysts and optimized reaction conditions is crucial to achieve high yields and purity of the final product. The industrial methods may also incorporate advanced purification techniques to remove any impurities and ensure the quality of the compound.

Chemical Reactions Analysis

Types of Reactions

Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding epoxides or diols.

    Reduction: Reduction reactions may lead to the formation of saturated derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Epoxides: Formed through oxidation reactions.

    Diols: Resulting from further oxidation or hydrolysis.

    Substituted Derivatives: Products of substitution reactions, depending on the nature of the substituent introduced.

Scientific Research Applications

Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of other functional compounds.

Mechanism of Action

The mechanism of action of di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to active sites or modulating the activity of target proteins. The pathways involved in its mechanism of action can include inhibition of enzymatic activity, disruption of cellular processes, or induction of specific biochemical responses.

Comparison with Similar Compounds

Similar Compounds

    Di-tert-butyl but-2-ene-1,4-diyl(Z)-dicarbamate: A geometric isomer with different spatial arrangement of substituents.

    Di-tert-butyl butane-1,4-diyl dicarbamate: A saturated analog with a butane backbone instead of but-2-ene.

    Di-tert-butyl but-2-yne-1,4-diyl dicarbamate: An alkyne analog with a triple bond in the backbone.

Uniqueness

Di-tert-butyl but-2-ene-1,4-diyl(E)-dicarbamate is unique due to its specific geometric configuration (E-isomer) and the presence of both tert-butyl and but-2-ene-1,4-diyl groups

Properties

IUPAC Name

tert-butyl N-[(E)-4-[(2-methylpropan-2-yl)oxycarbonylamino]but-2-enyl]carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H26N2O4/c1-13(2,3)19-11(17)15-9-7-8-10-16-12(18)20-14(4,5)6/h7-8H,9-10H2,1-6H3,(H,15,17)(H,16,18)/b8-7+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UANXWJIALRHYLI-BQYQJAHWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC=CCNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)NC/C=C/CNC(=O)OC(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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